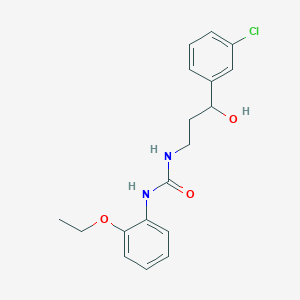
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea, also known as CGP 57148B or Imatinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Imatinib has been shown to target specific tyrosine kinases that are involved in the growth and survival of cancer cells, making it a promising candidate for targeted therapy.
科学的研究の応用
Electro-Fenton Degradation of Antimicrobials
Triclosan and triclocarban, related to chlorophenyl ureas, undergo degradation through electro-Fenton processes. This method utilizes hydroxyl radicals generated on anode surfaces and in the medium by Fenton's reaction, effectively removing these antimicrobials from aqueous solutions. This process highlights the potential environmental application of similar compounds in water treatment and pollution control (Sirés et al., 2007).
In Vitro Inhibition of Translation Initiation
N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, showing promise in cancer research. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, demonstrating potential therapeutic applications in anti-cancer treatments (Denoyelle et al., 2012).
Photodegradation and Hydrolysis of Pesticides
Studies on substituted urea herbicides and organophosphorous insecticides in water reveal insights into environmental behaviors, such as photodegradation and hydrolysis. This research is crucial for understanding the environmental fate and impact of similar chemical compounds (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been investigated for their corrosion inhibition properties. These studies suggest applications in protecting metals against corrosion, highlighting the utility of chlorophenyl ureas in materials science and engineering (Bahrami & Hosseini, 2012).
Antimicrobial Evaluation
Research on novel imidazole ureas/carboxamides containing dioxaphospholanes, related to the structural framework of the specified compound, demonstrates antimicrobial properties. Such studies pave the way for the development of new antimicrobial agents for medical and health science applications (Rani et al., 2014).
特性
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-24-17-9-4-3-8-15(17)21-18(23)20-11-10-16(22)13-6-5-7-14(19)12-13/h3-9,12,16,22H,2,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQAEBBDMWVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)

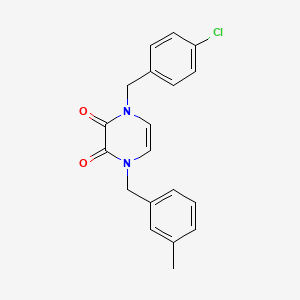
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)
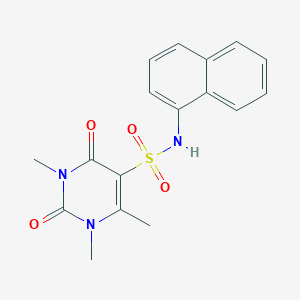
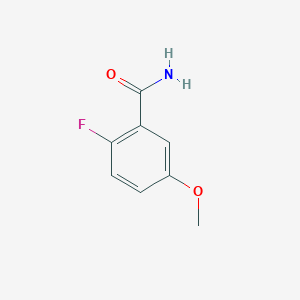
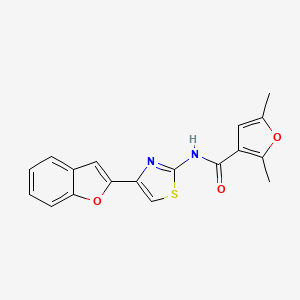

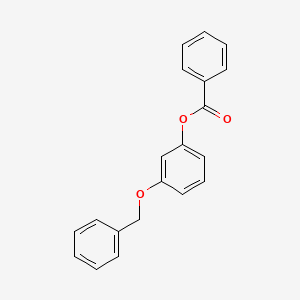



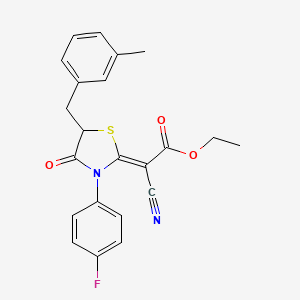
![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)